molecular formula C4H5FN2 B13134441 3-Fluoro-1-methyl-pyrazole

3-Fluoro-1-methyl-pyrazole

Cat. No.: B13134441
M. Wt: 100.09 g/mol
InChI Key: AYEPFBZMLHFDRM-UHFFFAOYSA-N
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Description

3-Fluoro-1-methyl-pyrazole is a fluorinated pyrazole derivative, which belongs to the class of heterocyclic compounds Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-methyl-pyrazole can be achieved through several methods. One common approach involves the cyclization of hydrazones with fluorinated building blocks. For instance, the condensation of perfluoro-2-methyl-2-pentene with hydrazones in basic media (such as sodium carbonate or triethylamine) leads to the formation of 3-fluoropyrazole derivatives . Another method includes the halogen exchange reaction, where bromine-fluorine exchange in 3-bromopyrazoline is performed using silver fluoride as both the fluorine source and oxidation reagent .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions. In situ oxidation employing bromine affords a wide variety of pyrazoles in very good yields . Additionally, a more benign oxidation protocol involves heating pyrazolines in dimethyl sulfoxide under oxygen .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-methyl-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-methyl-pyrazole involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups attached to the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-1-methyl-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a methyl group enhances its stability and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C4H5FN2

Molecular Weight

100.09 g/mol

IUPAC Name

3-fluoro-1-methylpyrazole

InChI

InChI=1S/C4H5FN2/c1-7-3-2-4(5)6-7/h2-3H,1H3

InChI Key

AYEPFBZMLHFDRM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)F

Origin of Product

United States

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